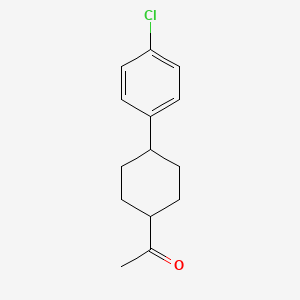

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane: is an organic compound characterized by the presence of a cyclohexane ring substituted with a p-chlorophenyl group and an acetyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane typically involves the Diels-Alder reaction, where butadiene reacts with p-chlorostyrene to form the cyclohexane ring . The reaction conditions often include the use of a solvent such as diethyl ether or 1,2-dichloroethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions: trans-4-(p-Chlorophenyl)-1-acetylcyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Halogenation or nitration reactions can introduce additional substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Oxidation: Formation of p-chlorobenzoic acid.

Reduction: Formation of p-chlorophenylcyclohexanol.

Substitution: Formation of p-chlorophenyl derivatives with additional halogen or nitro groups.

Applications De Recherche Scientifique

Chemistry: In chemistry, trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .

Mécanisme D'action

The mechanism of action of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

4-Chlorophenol: An organic compound with a similar aromatic ring structure but lacking the cyclohexane and acetyl groups.

Atovaquone: A hydroxynaphthoquinone with a similar p-chlorophenyl group but different overall structure and applications.

Uniqueness: trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is unique due to its combination of a cyclohexane ring, p-chlorophenyl group, and acetyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and materials science .

Activité Biologique

Introduction

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane, also known as Atovaquone impurity, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Properties

- Molecular Formula : C14H17ClO

- Molecular Weight : 236.74 g/mol

- CAS Number : 91161-85-2

The compound features a cyclohexane ring substituted with a chlorophenyl group and an acetyl group, contributing to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H17ClO |

| Molecular Weight | 236.74 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Atovaquone, an antiprotozoal medication used primarily for the treatment of Pneumocystis pneumonia and malaria. Atovaquone functions by inhibiting mitochondrial electron transport in parasites, leading to their death. The structural similarities suggest that this compound may exhibit related mechanisms.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. A study highlighted its potential effectiveness against various strains of bacteria and fungi, which could be attributed to its ability to disrupt cellular membranes or inhibit key metabolic pathways.

Anti-inflammatory Properties

In addition to antimicrobial effects, there is evidence suggesting anti-inflammatory activity. Compounds structurally related to this compound have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in treating infections caused by resistant strains. -

Case Study on Anti-inflammatory Effects :

Another study evaluated the anti-inflammatory effects of a related compound in a murine model of arthritis. The administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential use in inflammatory diseases. -

Pharmacokinetics and Safety Profile :

An analysis focused on the pharmacokinetics of this compound demonstrated favorable absorption characteristics when administered orally. Safety assessments revealed no significant toxicity at therapeutic doses, supporting further exploration into its clinical applications.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Significant reduction in bacterial viability |

| Anti-inflammatory | Reduced edema and cytokine levels in arthritis model |

| Pharmacokinetics | Favorable absorption with low toxicity |

Propriétés

IUPAC Name |

1-[4-(4-chlorophenyl)cyclohexyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h6-9,11-12H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHSIPCMAJDSGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.